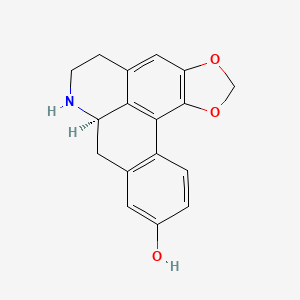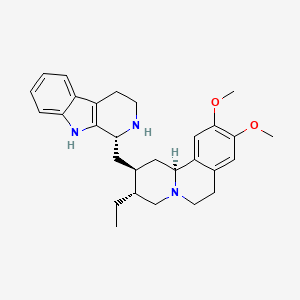![molecular formula C22H14 B1218775 Dibenz[a,j]anthracene CAS No. 224-41-9](/img/structure/B1218775.png)
Dibenz[a,j]anthracene
Übersicht
Beschreibung
Synthesis Analysis
Dibenz[a,j]anthracene synthesis involves multistep routes starting from functionalized dibenz[a,j]anthracene building blocks. For example, fluorescent macrocycles based on 1,3-butadiyne-bridged dibenz[a,j]anthracene subunits have been synthesized using a strategy that includes the installation of free alkyne groups and a final cyclization based on modified Glaser coupling (Chan et al., 2009). Another approach involved the synthesis of dibenz[a,j]anthracene 3,4-oxide and its derivatives through a common dibromoester precursor, demonstrating the versatility in synthesizing its metabolites (Boyd & O'Kane, 1990).
Molecular Structure Analysis
The molecular structure of dibenz[a,j]anthracene has been elucidated through various synthetic strategies and photophysical studies. The macrocycles synthesized show the potential for optoelectronic device applications due to their high peak oscillator strength and luminescence efficiency, highlighting the importance of molecular structure in determining the material's properties (Chan et al., 2009).
Chemical Reactions and Properties
Dibenz[a,j]anthracene undergoes various chemical reactions, including the formation of J-aggregates in thin films and concentrated solid solutions. These reactions result in characteristic spectral features such as red-shifting, enhancement in absorption intensities, and narrowed linewidths, which are crucial for its application in optoelectronic devices (Chan et al., 2009).
Physical Properties Analysis
The physical properties of dibenz[a,j]anthracene derivatives, such as their ability to self-assemble into hexagonal columnar mesophases with broad temperature ranges, are influenced by the introduction of electron-withdrawing imides and flexible alkyl chains. These properties are crucial for the development of materials with desirable thermal and mechanical characteristics (Psutka et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
- Scientific Field : Organic Chemistry
- Application Summary : Dibenz[a,j]anthracenes (DBAs) are synthesized from cyclohexa-2,5-diene-1-carboxylic acids. This involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization .
- Methods of Application : The key step for DBA skeleton construction is the bis-C−H olefination products, 1,3-dienes, which are utilized as substrates for [4 + 2] cycloaddition with benzyne . This concise synthetic route allows for regioselective ring formation and functional group introduction .
- Results or Outcomes : The structural features and photophysical properties of the resulting DBA molecules are discussed. These π-extended aromatic molecules possess a low energy gap between the frontier orbitals, particularly in the ultraviolet−visible−near-infrared (UV−vis− NIR) region, and feature accessible redox chemistry and non-covalent interactions .
Environmental and Health Impact
- Scientific Field : Environmental Science and Health
- Application Summary : Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) that is formed whenever there is incomplete combustion of organic matter . It has low water solubility and low volatility and therefore occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment .
- Methods of Application : Dibenz[a,j]anthracene is generated whenever organic matter or fuel is incompletely burnt or combusted. Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust .
- Results or Outcomes : The International Agency for Research on Cancer (IARC) has classified dibenz[a,j]anthracene as possibly carcinogenic to humans, grouped into IARC group 2B . No epidemiological studies on human exposure to dibenz[a,j]anthracene as an individual PAH exist, because PAHs always occur as components of complex chemical mixtures and never occur in isolation in the environment .
Synthesis and Photophysical Properties
- Scientific Field : Organic Chemistry
- Application Summary : Dibenz[a,j]anthracenes (DBAs) are synthesized from cyclohexa-2,5-diene-1-carboxylic acids. This involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization .
- Methods of Application : The key step for DBA skeleton construction is the bis-C−H olefination products, 1,3-dienes, which are utilized as substrates for [4 + 2] cycloaddition with benzyne . This concise synthetic route allows for regioselective ring formation and functional group introduction .
- Results or Outcomes : The structural features and photophysical properties of the resulting DBA molecules are discussed. These π-extended aromatic molecules possess a low energy gap between the frontier orbitals, particularly in the ultraviolet−visible−near-infrared (UV−vis− NIR) region, and feature accessible redox chemistry and non-covalent interactions .
Environmental and Health Impact
- Scientific Field : Environmental Science and Health
- Application Summary : Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) that is formed whenever there is incomplete combustion of organic matter . It has low water solubility and low volatility and therefore occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment .
- Methods of Application : Dibenz[a,j]anthracene is generated whenever organic matter or fuel is incompletely burnt or combusted. Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust .
- Results or Outcomes : The International Agency for Research on Cancer (IARC) has classified dibenz[a,j]anthracene as possibly carcinogenic to humans, grouped into IARC group 2B . No epidemiological studies on human exposure to dibenz[a,j]anthracene as an individual PAH exist, because PAHs always occur as components of complex chemical mixtures and never occur in isolation in the environment .
Synthesis and Photophysical Properties
- Scientific Field : Organic Chemistry
- Application Summary : Dibenz[a,j]anthracenes (DBAs) are synthesized from cyclohexa-2,5-diene-1-carboxylic acids. This involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization .
- Methods of Application : The key step for DBA skeleton construction is the bis-C−H olefination products, 1,3-dienes, which are utilized as substrates for [4 + 2] cycloaddition with benzyne . This concise synthetic route allows for regioselective ring formation and functional group introduction .
- Results or Outcomes : The structural features and photophysical properties of the resulting DBA molecules are discussed. These π-extended aromatic molecules possess a low energy gap between the frontier orbitals, particularly in the ultraviolet−visible−near-infrared (UV−vis− NIR) region, and feature accessible redox chemistry and non-covalent interactions .
Environmental and Health Impact
- Scientific Field : Environmental Science and Health
- Application Summary : Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) that is formed whenever there is incomplete combustion of organic matter . It has low water solubility and low volatility and therefore occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment .
- Methods of Application : Dibenz[a,j]anthracene is generated whenever organic matter or fuel is incompletely burnt or combusted. Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust .
- Results or Outcomes : The International Agency for Research on Cancer (IARC) has classified dibenz[a,j]anthracene as possibly carcinogenic to humans, grouped into IARC group 2B . No epidemiological studies on human exposure to dibenz[a,j]anthracene as an individual PAH exist, because PAHs always occur as components of complex chemical mixtures and never occur in isolation in the environment .
Safety And Hazards
Zukünftige Richtungen
The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . PAHs have emerged as highly promising materials for diverse applications in optoelectronics, sensing, and energy conversion . While linearly ring-fused PAHs (acenes) exhibit intriguing potential for applications such as field-effect transistors and singlet exciton fission, their practical utilization has been impeded by their inherent instability . Substantial efforts have thus been directed toward exploring two-dimensional or angularly fused PAHs .
Eigenschaften
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHYVJAYWCEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074811 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenz[a,j]anthracene | |
CAS RN |
224-41-9 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(aj)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,J)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M477C74UCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



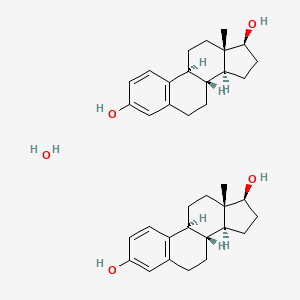
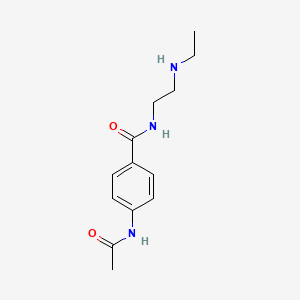
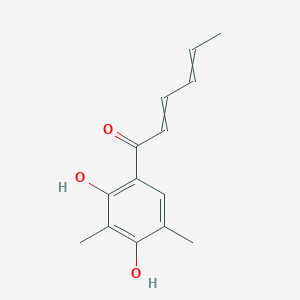
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)
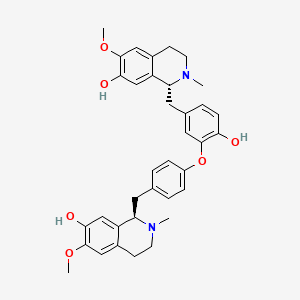
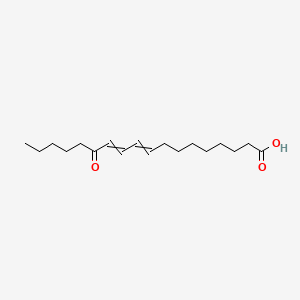
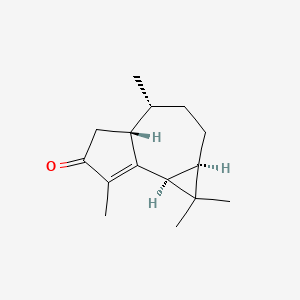
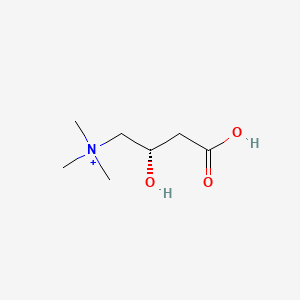
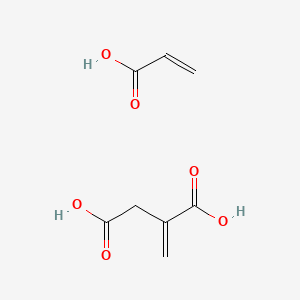
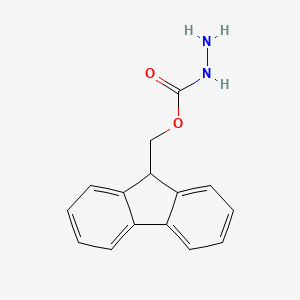
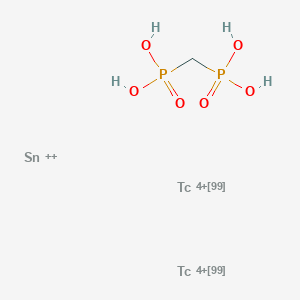
![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)
